![molecular formula C40H34N2 B14283518 N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] CAS No. 125068-35-1](/img/structure/B14283518.png)
N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] is an organic compound characterized by its unique structure, which includes ethene-1,2-diyl and phenylene groups linked to N-(4-methylphenyl)aniline units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] typically involves a multi-step process. One common method includes the reaction of 4-methylphenylamine with a suitable ethene-1,2-diyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism by which N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, including electron transport and signal transduction. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen
Properties
CAS No. |
125068-35-1 |
|---|---|
Molecular Formula |
C40H34N2 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
4-methyl-N-[4-[2-[4-(N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]-N-phenylaniline |
InChI |
InChI=1S/C40H34N2/c1-31-13-23-37(24-14-31)41(35-9-5-3-6-10-35)39-27-19-33(20-28-39)17-18-34-21-29-40(30-22-34)42(36-11-7-4-8-12-36)38-25-15-32(2)16-26-38/h3-30H,1-2H3 |
InChI Key |
GAQZRFFNUSBMQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)
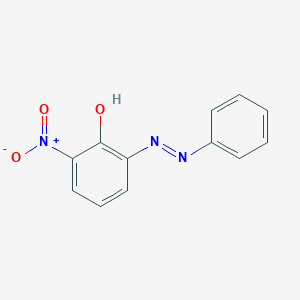
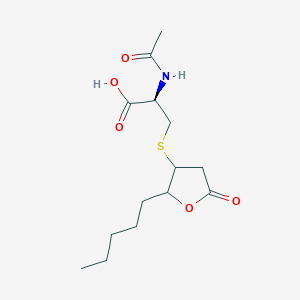
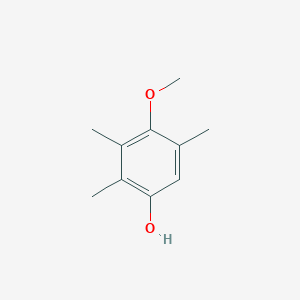
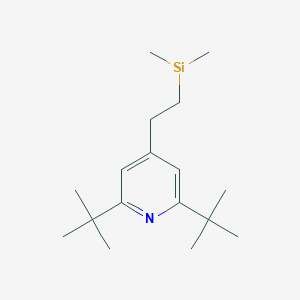
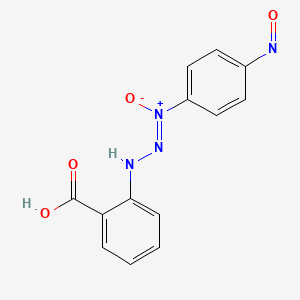
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
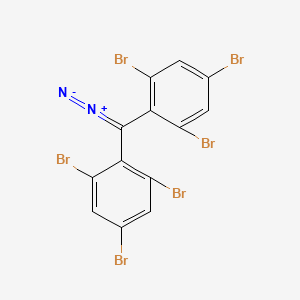
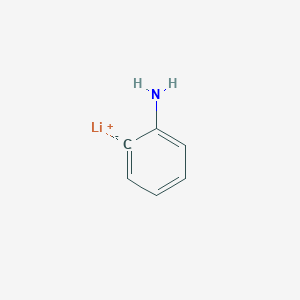
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)
